molecular formula C13H9ClF3N3O B3323723 Flupyrimin CAS No. 1689566-03-7

Flupyrimin

Cat. No. B3323723
Key on ui cas rn: 1689566-03-7
M. Wt: 315.68 g/mol
InChI Key: DHQKLWKZSFCKTA-UHFFFAOYSA-N
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Patent
US09357776B2

Procedure details

In 100 ml of toluene, 10.0 g (0.106 mol) of 2-aminopyridine was dissolved. After the solution was cooled to 5° C., 11.84 ml (0.159 mol) of trifluoroacetic acid and subsequently 5.94 ml (0.064 mol) of phosphorus oxychloride were added thereto, followed by stirring at room temperature overnight. Then, 20 ml of toluene was distilled off under reduced pressure. To the reaction liquid, 50 ml of dimethylformamide, 22.03 g (0.16 mol) of potassium carbonate powder, and 17.56 g (0.108 mol) of 2-chloro-5-chloromethylpyridine were added under ice-cooling. Then, distillation was conducted under reduced pressure (60 to 35 hPa) at 50 to 60° C. One hour later, 20 ml of dimethylformamide, 20 ml of toluene, and 4.41 g (0.032 mol) of potassium carbonate powder were further added thereto, and distillation was conducted under reduced pressure (60 to 35 hPa) and 50 to 60° C. for 1.5 hours. The reaction liquid to which 30 ml of methanol was added was added to 250 ml of water of 50° C. Then, 50 ml of water was added thereto, while the vessel was also washed therewith. After being cooled to room temperature, the mixture was stirred for 30 minutes. The crystals were filtered, and washed with 50 ml of water and 30 ml of toluene. The obtained crystals were dried under reduced pressure at 60° C. Thus, 23.69 g of the target compound was obtained (70.6%).
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
22.03 g
Type
reactant
Reaction Step Three
Quantity
17.56 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
11.84 mL
Type
reactant
Reaction Step Four
Quantity
5.94 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:14])([F:13])[C:10](O)=[O:11].P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([CH2:33]Cl)=[CH:29][N:28]=1>C1(C)C=CC=CC=1.O.CN(C)C=O>[Cl:26][C:27]1[N:28]=[CH:29][C:30]([CH2:33][N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:10](=[O:11])[C:9]([F:14])([F:13])[F:8])=[CH:31][CH:32]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
22.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.56 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
11.84 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.94 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, 20 ml of toluene was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
were added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
Then, distillation
CUSTOM
Type
CUSTOM
Details
was conducted under reduced pressure (60 to 35 hPa) at 50 to 60° C
DISTILLATION
Type
DISTILLATION
Details
distillation
WAIT
Type
WAIT
Details
was conducted under reduced pressure (60 to 35 hPa) and 50 to 60° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid to which 30 ml of methanol
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
while the vessel was also washed
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with 50 ml of water and 30 ml of toluene
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried under reduced pressure at 60° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1C(C=CC=C1)=NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.69 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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